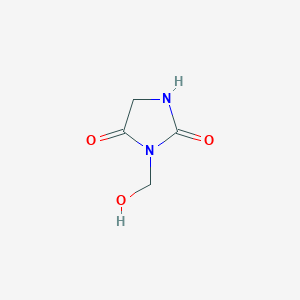

3-(Hydroxymethyl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

56098-16-9 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

3-(hydroxymethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C4H6N2O3/c7-2-6-3(8)1-5-4(6)9/h7H,1-2H2,(H,5,9) |

InChI Key |

VYWLRSYVIZZYRG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . Another method includes the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding imidazolidinone derivatives . Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and triethylamine for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound include various substituted imidazolidine-2,4-dione derivatives. These products can exhibit different biological and chemical properties, making them valuable for various applications.

Scientific Research Applications

3-(Hydroxymethyl)imidazolidine-2,4-dione is a chemical compound with several applications, notably as an intermediate in the production of insecticides and in biomedical research . It is also used in the synthesis of various other compounds with potential biological activities .

Scientific Research Applications

Synthesis of Insecticides: this compound serves as an intermediate in the production of insecticides .

Inhibitors of Lymphocyte-Expressed Pore-Forming Protein Perforin: Derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of perforin, a protein involved in lymphocyte-mediated cytotoxicity .

Preparation of Novel Compounds: this compound is used as a building block in the synthesis of novel compounds with various applications . For example, it can be used to create 5-arylidene-2-thioxoimidazolidin-4-ones, which have shown perforin-inhibitory activity .

Copper Complexes: It is used in the creation of Copper(II) complexes of bis(1',3'-hydroxymethyl)-spiro-(fluorene-9,4'-imidazolidine)-2',5'-dione, which are studied for cytotoxicity and antibacterial activity .

Academic Research: Imidazolidine-2,4-dione derivatives are used in academic research related to academic writing and historical knowledge .

Applications in Detail

As an Intermediate in Insecticide Production: 3-hydroxymethyl-1-propargylimidazolidine-2,4-dione, produced using this compound, is a key intermediate in insecticide synthesis . The process involves reacting imidazolidine-2,4-dione with a compound of formula (IV) in the presence of a base, where Y is a leaving group such as a halogen .

Inhibitors of Lymphocyte-Expressed Pore-Forming Protein Perforin: A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of the lymphocyte-expressed pore-forming protein perforin . These compounds can be synthesized using 2-thioxoimidazolidin-4-one as a core subunit .

AM-9 Gelling Agent: As a gelling agent, it can form a non-viscous solution in water that gels upon the addition of a catalyst, useful in applications requiring water-insoluble and mechanically stable gels .

Pharmaceutical Applications: Derivatives of imidazolidine-2,4-dione are explored for potential pharmaceutical applications, such as treating cartilage damage .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates . This activation can lower the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Position Substitutions

- Target Compound : The 1-position is substituted with a 4-methoxyphenyl group, enhancing lipophilicity and receptor binding in antidiabetic applications .

- Nifurtoinol (): Features a nitrofurylmethylene group at the 1-position, introducing antimicrobial properties via nitro group redox activity. The hydroxymethyl group at the 3-position remains conserved .

- Antiarrhythmic Derivatives (): Piperazinylpropyl or hydroxypropyl-piperazinyl groups at the 3-position paired with 5-methyl-phenyl substitutions enable α1-adrenoreceptor binding (Ki = 13.9 nM) and prophylactic antiarrhythmic effects .

3-Position Substitutions

- Hydroxymethyl Group (Target Compound) : Improves solubility and enables hydrogen bonding, critical for antidiabetic activity .

- Aminoalkyl Chains (): Bulky groups like hydroxypropyl-piperazinyl enhance interactions with bacterial efflux pumps (AcrAB-TolC) or α1-adrenergic receptors, reducing antibiotic MICs by fourfold or mitigating arrhythmias .

5-Position Substitutions

- Benzylidene Groups (): Electron-withdrawing groups (e.g., 4-diethylaminobenzylidene) enhance antibiotic resistance reversal by altering membrane permeability .

- Nitro Group (Nifurtoinol): Introduces redox activity, enabling antimicrobial action .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydroxymethyl group in the target compound enhances aqueous solubility compared to hydrophobic 5-benzylidene derivatives .

- Metabolic Stability: Aminoalkyl chains (e.g., piperazinylpropyl) may increase metabolic stability via reduced cytochrome P450 interactions, whereas nitro groups (Nifurtoinol) risk hepatotoxicity .

- Conformational Flexibility : Pyrrolidine-2,4-dione derivatives () exhibit greater ring flexibility than imidazolidine-diones, affecting binding to targets like p-hydroxyphenylpyruvate dioxygenase .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(hydroxymethyl)imidazolidine-2,4-dione and its derivatives?

- Methodological Answer : The compound can be synthesized via microwave-assisted one-pot reactions using α-amino acids and thiaisatoic anhydrides, as described in optimized protocols for regiocontrolled nucleophilic attacks . For derivatives, alkylation or benzylation at the N1/N3 positions is common, often employing Lawesson’s reagent for thioamide formation (e.g., conversion of 2,4-dione to 5-thioxo derivatives) . Reaction monitoring via LC/MS ensures intermediate purity (>95%) and structural confirmation .

Q. How is crystallographic data utilized to confirm the structure of imidazolidine-2,4-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, triclinic crystals (space group P1) of methylenebis(imidazolidine-2,4-dione) derivatives show lattice parameters (e.g., a = 12.7271 Å, b = 13.3286 Å) and hydrogen-bonding networks, validated using Bruker SMART APEXII CCD diffractometers . Data refinement (R-factor <0.043) ensures structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assignments of chemical shifts (e.g., δ 9.14 ppm for NH in DMSO-d6) confirm substituent positions and stereochemistry .

- UPLC-MS : Monitors reaction progress and verifies molecular weights (e.g., m/z = 259.013 for sulfur-substituted derivatives) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretching at 1743 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data for imidazolidine-2,4-dione derivatives be resolved?

- Methodological Answer : Discrepancies in lattice parameters (e.g., triclinic vs. monoclinic systems) arise from solvent inclusion or polymorphism. Comparative SCXRD studies under controlled conditions (e.g., 100 K vs. ambient temperature) and Hirshfeld surface analysis clarify packing differences . For example, P21 vs. P1 space groups may reflect solvent occupancy (e.g., 21.5 H₂O molecules in 12-tungstophosphoric acid complexes) .

Q. What strategies optimize the synthesis of bioactive derivatives targeting CNS disorders?

- Methodological Answer : Structural modifications (e.g., 3-[2-(phenoxy)-4-pyridyl] substitutions) enhance blood-brain barrier penetration. In silico docking (e.g., targeting NMDA receptors) guides rational design, while in vitro assays (e.g., hippocampal neuron viability) validate cognitive dysfunction mitigation . Purity (>98%) is ensured via preparative HPLC with trifluoroacetic acid gradients .

Q. How are regioselectivity challenges addressed during nucleophilic substitutions on the imidazolidine ring?

- Methodological Answer : Steric and electronic factors dominate. For example, 2-chloro-6-fluorobenzyl chloride preferentially reacts at N3 due to reduced steric hindrance . Microwave irradiation (80°C, 24h) enhances yield (93%) and selectivity, monitored by real-time FTIR .

Key Considerations for Researchers

- Contradictory Data : Cross-validate crystallographic and spectroscopic results with computational models (e.g., DFT for bond angles) .

- Biological Activity : Prioritize derivatives with logP <3 for CNS permeability and IC₅₀ <10 µM in in vitro assays .

- Synthetic Pitfalls : Avoid overalkylation by stepwise addition of electrophiles and use protecting groups (e.g., Boc for NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.